molecular formula C18H26N2O5S B2391667 Methyl 4-((3-(4-(methylsulfonyl)phenyl)propanamido)methyl)piperidine-1-carboxylate CAS No. 2034579-13-8

Methyl 4-((3-(4-(methylsulfonyl)phenyl)propanamido)methyl)piperidine-1-carboxylate

Cat. No.: B2391667
CAS No.: 2034579-13-8
M. Wt: 382.48
InChI Key: BAKZYRNGBMNEQA-UHFFFAOYSA-N
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Description

Methyl 4-((3-(4-(methylsulfonyl)phenyl)propanamido)methyl)piperidine-1-carboxylate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a piperidine ring, a common structure in many pharmacologically active molecules, and a methylsulfonylphenyl group, which can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(4-(methylsulfonyl)phenyl)propanamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the methylsulfonylphenyl group. The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors. The methylsulfonylphenyl group is often introduced through a sulfonation reaction, where a phenyl group is treated with a sulfonating agent such as methanesulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(4-(methylsulfonyl)phenyl)propanamido)methyl)piperidine-1-carboxylate can undergo a variety of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute on the piperidine ring.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Methyl 4-((3-(4-(methylsulfonyl)phenyl)propanamido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((3-(4-(methylsulfonyl)phenyl)propanamido)methyl)piperidine-1-carboxylate: shares similarities with other piperidine derivatives, such as:

Uniqueness

The unique combination of the piperidine ring and the methylsulfonylphenyl group gives this compound distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 4-[[3-(4-methylsulfonylphenyl)propanoylamino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-25-18(22)20-11-9-15(10-12-20)13-19-17(21)8-5-14-3-6-16(7-4-14)26(2,23)24/h3-4,6-7,15H,5,8-13H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKZYRNGBMNEQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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